molecular formula C18H17N3O4 B3011323 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide CAS No. 941996-64-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide

Cat. No. B3011323
CAS RN: 941996-64-1
M. Wt: 339.351
InChI Key: IXRGVPNLRIPWAW-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a compound that can be categorized within the family of quinazolin-4(3H)-ones and quinolin-2-ones, which are heterocyclic compounds featuring a fused benzene and pyrimidine ring. These compounds are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related quinazolin-4(3H)-ones and quinolin-2-ones can be achieved through various methods. One approach involves the one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols, which is an efficient and environmentally benign method . Another method includes the synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the preparation of quinazolin-4(3H)-ones in one step . Additionally, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides and nitriles using a Lewis acid Cu-catalyzed reaction . An efficient method for synthesizing related 3-amino-1H-quinolin-2-one involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reduction, isomerization, cyclization, and hydrolysis steps .

Molecular Structure Analysis

The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide would consist of a quinolin-2-one core with an acetyl group at the 1-position and a nitrobenzamide moiety at the 6-position. The synthesis methods described in the papers provide insights into the formation of the quinazolinone and quinolinone rings, which are key structural elements in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones and quinolin-2-ones typically involve nucleophilic addition, cyclization, and dehydrogenative coupling reactions. The use of catalysts such as nickel and copper plays a crucial role in facilitating these reactions, as does the presence of bases like tBuOK . The reactions are generally tolerant of various functional groups, which allows for the synthesis of a wide range of structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide are not detailed in the provided papers, the properties of related compounds can be inferred. Quinazolin-4(3H)-ones and quinolin-2-ones are characterized by their melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data . These properties are indicative of the compound's purity and structure and are essential for confirming the identity of the synthesized compounds. The presence of the nitro group and the acetyl group in the compound of interest would likely influence its reactivity and solubility.

Scientific Research Applications

Psycho- and Neurotropic Profiling

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide and its derivatives have been studied for their psycho- and neurotropic properties. These studies have utilized a variety of tests such as open field test, elevated plus maze, rotarod test, and others to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Some derivatives have shown promise as psychoactive compounds due to their potent anti-anxiety and anti-amnesic activities, making them candidates for further studies in this field (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide derivatives have also been explored for their anticancer potential. In particular, studies have focused on their ability to induce cell death in cancer cells such as MCF-7 cells through mechanisms like G2/M phase cell cycle arrest. These investigations are crucial in identifying new therapeutic compounds for cancer treatment (Shyamsivappan et al., 2022).

Corrosion Inhibition

Research has also been conducted on the use of quinoline derivatives, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide, in corrosion inhibition. These studies are significant in the field of materials science, especially for protecting metals like steel in corrosive environments. Electrochemical and quantum chemical studies have shown that these compounds can effectively inhibit corrosion, making them valuable in industrial applications (Ansari, Ramkumar, Nalini, & Quraishi, 2016).

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRGVPNLRIPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

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